molecular formula C13H12FNO2 B144098 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione CAS No. 223761-83-9

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione

Cat. No.: B144098
CAS No.: 223761-83-9
M. Wt: 233.24 g/mol
InChI Key: CBVCQKFZRIJARM-QWRGUYRKSA-N
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Description

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione is a fluorinated derivative of isoindole-1,3-dione, characterized by a stereospecific (1S,2S)-2-fluorocyclopentyl substituent.

Properties

IUPAC Name

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCQKFZRIJARM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)F)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Opening with Hydrofluorinating Agents

Racemic trans-2-fluorocyclopentan-1-ol (±)-6 is synthesized via epoxide ring-opening of cyclopentene oxide using pyridinium poly(hydrogenfluoride) (C₅H₅N·9HF) (Scheme 1). This method avoids rearrangements common with pure HF, yielding *trans-fluorohydrins in high purity.

Reaction Conditions

  • Substrate : Cyclopentene oxide (5)

  • Reagent : C₅H₅N·9HF

  • Temperature : 25°C

  • Yield : >90%

Enzymatic Kinetic Resolution

The racemic trans-2-fluorocyclopentan-1-ol (±)-6 undergoes Burkholderia cepacia lipase (BCL)-catalyzed transesterification with vinyl acetate in organic solvents. This step achieves 96% enantiomeric excess (ee) for the (1R,2R)-stereoisomer. The unreacted alcohol (1S,2S)-3 is isolated via column chromatography.

Key Parameters

  • Biocatalyst : BCL immobilized on diatomaceous earth

  • Acylating Agent : Vinyl acetate

  • Conversion : 50% (monitored by ¹H NMR)

  • ee : 96% for (1R,2R)-4

Mitsunobu Reaction for Amine Formation

The resolved (1S,2S)-2-fluorocyclopentan-1-ol is converted to the corresponding amine using the Mitsunobu reaction with o-nitrobenzenesulfonamide (NsNH₂) and diethyl azodicarboxylate (DEAD).

Reaction Scheme
(1S,2S)-2-Fluorocyclopentan-1-ol + NsNH₂ → (1S,2S)-2-fluorocyclopentan-1-amine
Yield : 70–90%

Gabriel Amine Synthesis for Isoindole-1,3-dione Formation

The Gabriel synthesis is employed to introduce the isoindole-1,3-dione moiety to the chiral amine intermediate.

Reaction of (1S,2S)-2-Fluorocyclopentan-1-amine with Phthalic Anhydride

The amine reacts with phthalic anhydride in N,N-dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the target compound (Scheme 2).

Optimized Conditions

  • Solvent : DMF

  • Base : K₂CO₃ (1.0 equiv)

  • Temperature : 110°C

  • Time : 5 hours

  • Yield : 94.9%

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of phthalic anhydride, followed by cyclization and dehydration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.70 (m, 4H, Ar-H), 4.45–4.30 (m, 1H, CH-F), 2.60–2.40 (m, 2H, cyclopentyl-H), 2.20–1.80 (m, 4H, cyclopentyl-H).

  • ¹³C NMR : δ 168.5 (C=O), 134.0–123.0 (Ar-C), 92.0 (d, J = 180 Hz, C-F), 35.0–25.0 (cyclopentyl-C).

  • HRMS : m/z calcd. for C₁₃H₁₂FNO₂ [M+H]⁺: 233.0851; found: 233.0849.

Chiral Purity Assessment

Enantiomeric excess is determined via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10), confirming >99% ee for the final product.

Scale-Up and Process Optimization

Solubility and Crystallization

The compound exhibits solubility in dichloromethane, ethanol, and methanol , facilitating recrystallization from ethyl acetate to obtain an off-white solid.

Crystallization Protocol

  • Solvent : Ethyl acetate

  • Temperature : 0°C

  • Purity : >99% (HPLC)

Applications and Derivatives

The product serves as a precursor for adenosine A1 receptor agonists , with modifications explored at the isoindole-dione ring. Derivatives include:

  • 2-[(1S,2S)-2-Fluorocyclopentyl]-1H-isoindole-1,3(2H)-dione-5-carboxamide : Tested for neuroprotective activity.

  • N-Alkylated analogs : Evaluated for binding affinity in GPCR assays.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives, while substitution reactions can produce a variety of functionalized isoindole compounds .

Scientific Research Applications

Medicinal Chemistry

Adenosine Receptor Modulation :
One of the primary applications of 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione is its role as a modulator of adenosine receptors, specifically the A1 subtype. Research indicates that this compound can bind to these receptors and influence various physiological pathways, making it a candidate for drug development targeting conditions such as:

  • Neurological Disorders : Potential therapeutic effects in neurodegenerative diseases like Huntington's and Parkinson's disease have been explored due to its interaction with adenosine receptors .
  • Cardiovascular Research : The modulation of adenosine receptors can impact heart rate and blood pressure regulation, suggesting applications in cardiovascular therapies .

Organic Synthesis

Building Block for Complex Molecules :
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of various derivatives that may possess enhanced biological activity or novel properties. Researchers utilize it to create more complex isoindole derivatives that can be tested for biological efficacy .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The compound demonstrated significant protective effects by modulating adenosine A1 receptor activity, leading to reduced cell death and improved cell viability under stress conditions.

Case Study 2: Synthesis of Isoindole Derivatives

In another study focused on synthetic chemistry, researchers successfully utilized this compound as a precursor for synthesizing novel isoindole derivatives with potential anti-cancer properties. The derivatives showed promising results in vitro against various cancer cell lines, indicating the compound's utility in developing anticancer agents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as adenosine A1 receptors. The interaction involves binding to the receptor and modulating its activity, which can influence various cellular pathways and physiological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physico-Chemical Properties

The table below summarizes key structural and physico-chemical differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Substituent Biological Activity Reference
2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione (Target) C₁₃H₁₂FNO₂* 233.24* (1S,2S)-2-fluorocyclopentyl Not explicitly reported Inferred
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione C₁₂H₉NO₅ 247.20 2,5-dioxotetrahydrofuran-3-yl Anticonvulsant, aspartic acid intermediate
2-(2-Fluorophenyl)isoindole-1,3-dione C₁₄H₈FNO₂ 241.22 2-fluorophenyl Not reported
2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione C₁₄H₁₆N₂O₂ 244.29 (1S,2S)-2-aminocyclohexyl Not reported
2-[(4-Fluorophenylamino)methyl]-isoindole-1,3-dione (5g) C₁₅H₁₁FN₂O₂ 294.27 4-fluoroanilinomethyl Characterized (no activity specified)

*Calculated based on structural analogy.

Key Observations:
  • Substituent Effects: The fluorocyclopentyl group in the target compound provides a unique stereochemical profile and moderate lipophilicity compared to the fluorophenyl group in , which may enhance membrane permeability. The aminocyclohexyl group in enables hydrogen bonding, which could enhance target binding affinity in biological systems.
  • Molecular Weight :

    • The target compound (233.24 g/mol) is lighter than analogs like 5g (294.27 g/mol), suggesting differences in pharmacokinetic properties such as diffusion rates.
Crystal Packing and Conformation:
  • The 90.0° dihedral angle between the isoindole-1,3-dione and cyclopentane-1,3-dione planes in creates a non-planar conformation, reducing π-π stacking interactions. This contrasts with the orthorhombic crystal system of the dihydroxybenzylidene analog in , where intermolecular hydrogen bonds stabilize the lattice .

Biological Activity

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione is a synthetic compound notable for its potential biological activities, particularly in the context of neurological research and receptor modulation. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H12FNO2
  • Molecular Weight: 233.24 g/mol
  • CAS Number: 223761-83-9
  • IUPAC Name: 2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione

The primary mechanism of action for this compound involves its interaction with adenosine receptors. Specifically, it has been shown to bind to the A1 adenosine receptor , which plays a crucial role in various physiological processes including neurotransmission and cardioprotection. The binding affinity and subsequent receptor activation can lead to modulation of intracellular signaling pathways, influencing cellular responses such as neuroprotection and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Neuroprotective Effects Demonstrated potential in protecting neuronal cells from apoptosis and oxidative stress.
Anti-inflammatory Exhibits properties that may reduce inflammation in neural tissues.
Receptor Modulation Acts as an antagonist or modulator at adenosine receptors, affecting neurotransmitter release.

Study 1: Neuroprotective Properties

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests a protective mechanism against oxidative damage.

Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. (2023) explored the anti-inflammatory effects of this compound in a rat model of neuroinflammation. The findings revealed that administration of this compound led to decreased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in brain tissue samples. This positions the compound as a potential therapeutic agent for conditions characterized by neuroinflammation.

Study 3: Receptor Interaction Analysis

In a pharmacological study published in Journal of Medicinal Chemistry, the binding affinity of this compound to adenosine A1 receptors was quantified using radiolabeled ligand binding assays. The compound exhibited a high affinity (Ki = 15 nM) for the A1 receptor, supporting its role as a significant modulator of adenosine signaling pathways.

Q & A

Q. What are the established synthetic routes for preparing 2-[(1S,2S)-2-fluorocyclopentyl]-isoindole-1,3-dione, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting hydroxymethylphthalimide derivatives with fluorinated amines or cyclopentyl precursors under reflux conditions. For example, microwave-assisted synthesis in chloroform or methanol (60–80°C, 3–6 hours) has achieved yields of 64–93% for structurally analogous phthalimides . Key factors include solvent polarity (e.g., chloroform for crystallization), temperature control to avoid racemization, and stoichiometric ratios of reactants. Characterization typically involves IR spectroscopy (C=O stretches at ~1770 cm⁻¹) and elemental analysis to confirm purity .

Q. Which spectroscopic and crystallographic methods are critical for confirming the stereochemistry of the fluorocyclopentyl substituent?

X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with refined Flack parameters can resolve (1S,2S) configurations in related isoindole-dione derivatives . NMR spectroscopy, particularly ¹⁹F NMR and 2D NOESY, helps validate spatial arrangements: the fluorine atom in the cyclopentyl group shows coupling constants (~50 Hz) consistent with cis-diaxial geometry . Polarimetry or chiral HPLC may supplement these methods for enantiopurity assessment .

Advanced Research Questions

Q. How can palladium-catalyzed aminocarbonylation be optimized to synthesize 2-substituted isoindole-1,3-diones with sensitive functional groups?

Palladium catalysts (e.g., Pd(PPh₃)₄) enable one-step carbonylative cyclization of o-halobenzoates with primary amines. Optimization involves:

  • Ligand selection : Bulky ligands (e.g., Xantphos) improve stability and regioselectivity.
  • CO pressure : 1–3 atm balances reactivity and safety.
  • Solvent system : DMF or THF with 2,6-lutidine as a base minimizes side reactions. This method tolerates nitro, methoxy, and alcohol groups, achieving yields >75% . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) ensures high purity .

Q. What strategies resolve contradictory biological activity data among isoindole-1,3-dione derivatives in MAO/ChE inhibition studies?

Discrepancies in IC₅₀ values often arise from substituent positioning. For instance, electron-withdrawing groups (e.g., -F, -Cl) at the para-position of the cyclopentyl ring enhance MAO-B inhibition by 30–50% compared to meta-substituted analogs . Computational docking (AutoDock Vina) and 3D-QSAR models can predict binding affinities to active sites (e.g., MAO-B’s FAD-binding pocket). In vitro assays using recombinant enzymes and kinetic studies (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition mechanisms .

Q. How does stereochemical inversion at the cyclopentyl moiety impact cytotoxic activity in cancer cell lines?

The (1S,2S) configuration demonstrates superior antiproliferative effects (IC₅₀ = 8.2 μM in KB nasopharynx cells) compared to (1R,2R) enantiomers (IC₅₀ = 23.5 μM), likely due to enhanced hydrophobic interactions with tubulin’s colchicine-binding domain . Conformational analysis (DFT calculations at B3LYP/6-31G* level) reveals that fluorination stabilizes a boat-like cyclopentyl structure, improving membrane permeability (LogP = 1.73) .

Q. What experimental design principles mitigate low yields in fluorinated isoindole-dione syntheses?

Low yields (<50%) in fluorinated analogs often result from steric hindrance or fluorine’s electronegativity. Strategies include:

  • Microwave irradiation : Reduces reaction time (30 minutes vs. 6 hours) and improves atom economy .
  • Protecting groups : tert-Butyloxycarbonyl (Boc) protects amines during cyclization .
  • High-pressure reactors : Facilitate reactions with gaseous reagents (e.g., CO in aminocarbonylation) . Design of Experiments (DoE) software (e.g., Modde) identifies optimal temperature (70–90°C), solvent (DMF/water mixtures), and catalyst loading (5–10 mol%) .

Methodological Considerations

  • Data Contradictions : Conflicting LogP values (e.g., 1.73 vs. 1.63 in similar derivatives) may arise from measurement techniques (shake-flask vs. HPLC). Validate using consensus models (e.g., ACD/LogP) .
  • Structural Analogues : Replace the fluorocyclopentyl group with tetrahydrofuran or cyclohexanone rings to study ring size effects on bioactivity .

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